Albiglutide

Description

Albiglutide is a glucagon-like peptide-1 agonist (GLP-1) biologic drug indicated in the treatment of type 2 diabetes. It is marketed under the brands Eperzan and Tanzeum by GSK (GlaxoSmithKline). It is a dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin. Albiglutide was approved on April 15, 2014 by the FDA.

Albiglutide is a GLP-1 Receptor Agonist. The mechanism of action of albiglutide is as a Glucagon-like Peptide-1 (GLP-1) Agonist.

Albiglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to albiglutide therapy.

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with antihyperglycemic activity. Albiglutide is composed of a GLP-1 (7-36) dimer fused to recombinant human albumin. Upon subcutaneous administration, this agent has a half-life of 4-7 days and resists degradation by dipeptidyl peptidase-4 (DPP-4).

Properties

Key on ui mechanism of action |

Albiglutide is an agonist of the GLP-1 (glucagon-like peptide 1) receptor and augments glucose-dependent insulin secretion. Albiglutide also slows gastric emptying. Tanzeum is an agonist of the GLP-1 receptor and augments glucose-dependent insulin secretion. Tanzeum also slows gastric emptying. |

|---|---|

CAS No. |

782500-75-8 |

Molecular Formula |

C148H223N39O46 |

Molecular Weight |

3284.6 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C148H223N39O46/c1-16-76(10)119(144(229)165-79(13)124(209)173-103(59-85-62-157-90-35-24-23-34-88(85)90)134(219)175-99(55-73(4)5)135(220)184-117(74(6)7)142(227)172-91(36-25-27-51-149)126(211)159-66-111(197)168-97(147(232)233)38-29-53-156-148(153)154)186-136(221)101(56-82-30-19-17-20-31-82)176-131(216)96(46-50-115(203)204)171-130(215)92(37-26-28-52-150)169-123(208)78(12)163-122(207)77(11)164-129(214)95(43-47-108(152)194)167-110(196)65-160-128(213)94(45-49-114(201)202)170-132(217)98(54-72(2)3)174-133(218)100(58-84-39-41-87(193)42-40-84)177-139(224)105(68-188)180-141(226)107(70-190)181-143(228)118(75(8)9)185-138(223)104(61-116(205)206)178-140(225)106(69-189)182-146(231)121(81(15)192)187-137(222)102(57-83-32-21-18-22-33-83)179-145(230)120(80(14)191)183-112(198)67-161-127(212)93(44-48-113(199)200)166-109(195)64-158-125(210)89(151)60-86-63-155-71-162-86/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,157,188-193H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,194)(H,155,162)(H,158,210)(H,159,211)(H,160,213)(H,161,212)(H,163,207)(H,164,214)(H,165,229)(H,166,195)(H,167,196)(H,168,197)(H,169,208)(H,170,217)(H,171,215)(H,172,227)(H,173,209)(H,174,218)(H,175,219)(H,176,216)(H,177,224)(H,178,225)(H,179,230)(H,180,226)(H,181,228)(H,182,231)(H,183,198)(H,184,220)(H,185,223)(H,186,221)(H,187,222)(H,199,200)(H,201,202)(H,203,204)(H,205,206)(H,232,233)(H4,153,154,156)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-/m0/s1 |

InChI Key |

OGWAVGNOAMXIIM-VTAHJYCESA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](C)NC(=O)[C@@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N |

Color/Form |

White to yellow powder |

Origin of Product |

United States |

An In-depth Technical Guide to the Core Mechanism of Action of Albiglutide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus.[1][2] Its primary mechanism of action revolves around mimicking the effects of the endogenous incretin (B1656795) hormone GLP-1, leading to enhanced glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[1][3] Structurally, albiglutide is a recombinant fusion protein composed of two copies of a modified human GLP-1 genetically fused to human albumin. This design confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and results in a long elimination half-life of approximately five days, allowing for once-weekly administration.[3][4] This guide provides a detailed examination of the molecular interactions, signaling pathways, and physiological effects of albiglutide, supported by quantitative data and experimental methodologies.

Molecular Structure and Pharmacokinetics

Albiglutide is a synthetic analogue of human GLP-1.[4] A key modification is the substitution of alanine (B10760859) with glycine (B1666218) at position 8, which protects the molecule from rapid inactivation by DPP-4.[5] The fusion to human albumin significantly increases its molecular size, prolonging its half-life to approximately 5 days.[6] Following subcutaneous administration, maximum concentrations are reached in 3 to 5 days.[4]

Table 1: Pharmacokinetic Properties of Albiglutide

| Parameter | Value | Reference |

| Elimination Half-Life | ~5 days | [4] |

| Time to Maximum Concentration (Tmax) | 3-5 days | [4] |

| Metabolism | Proteolytic degradation | [3] |

Core Mechanism of Action: GLP-1 Receptor Agonism

Albiglutide exerts its therapeutic effects by acting as an agonist at the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[3]

GLP-1 Receptor Binding and Activation

Table 2: In Vitro Activity of Albiglutide

| Assay | Cell Line | Effect | Reference |

| cAMP Production | Not Specified | Stimulated through the GLP-1 receptor | [7] |

| Insulin Secretion | INS-1 cells | Induced | [7] |

Intracellular Signaling Pathway

The binding of albiglutide to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events. This process is primarily mediated through the Gαs subunit of the G protein, which in turn activates adenylyl cyclase.

Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of two key downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2). Both PKA and Epac2 play crucial roles in modulating the machinery responsible for insulin exocytosis, ultimately leading to enhanced glucose-dependent insulin secretion.

Physiological Effects

The activation of the GLP-1 receptor by albiglutide results in several physiological responses that contribute to glycemic control.

Pancreatic Effects

-

Glucose-Dependent Insulin Secretion: Albiglutide enhances the secretion of insulin from pancreatic β-cells in the presence of elevated glucose levels.[3] This glucose-dependency minimizes the risk of hypoglycemia.

-

Glucagon Suppression: Albiglutide suppresses the secretion of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]

Extrapancreatic Effects

-

Delayed Gastric Emptying: Albiglutide slows the rate at which food moves from the stomach to the small intestine, which helps to reduce postprandial glucose excursions.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of GLP-1 receptor agonists like albiglutide.

GLP-1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of albiglutide for the GLP-1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human GLP-1 receptor.

-

Assay Setup: A fixed concentration of a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-GLP-1) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled albiglutide.

-

Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: The concentration of albiglutide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional potency of albiglutide in activating the GLP-1 receptor.

Methodology:

-

Cell Culture: Cells expressing the human GLP-1 receptor are cultured in appropriate media.

-

Cell Stimulation: The cells are incubated with varying concentrations of albiglutide in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: A dose-response curve is generated, and the concentration of albiglutide that produces 50% of the maximal response (EC50) is calculated.

Conclusion

Albiglutide's mechanism of action is centered on its function as a long-acting GLP-1 receptor agonist. Its unique molecular design provides a prolonged duration of action, making it suitable for once-weekly administration. By activating the GLP-1 receptor and its downstream signaling pathways, albiglutide effectively improves glycemic control in patients with type 2 diabetes through multiple physiological actions. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of novel GLP-1 receptor agonists. It is important to note that Albiglutide was withdrawn from the market for economic reasons.[3]

References

- 1. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Albiglutide - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacology of albiglutide, a GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of a GLP-1 Receptor Agonist: A Technical Guide to the Discovery and Development of Albiglutide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the discovery and development timeline of albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. The document details the journey from its initial invention to its clinical evaluation and eventual market withdrawal, providing a comprehensive resource for professionals in pharmaceutical research and development.

A Chronological Overview of Albiglutide's Development

The development of albiglutide, from its conception to its time on the market, reflects a strategic approach to creating a long-acting GLP-1 receptor agonist for the treatment of type 2 diabetes. Herein lies a timeline of its key milestones:

| Date/Year | Milestone | Description |

| Early 2000s | Invention by Human Genome Sciences.[1] | Albiglutide was first developed by Human Genome Sciences, which was later acquired by GlaxoSmithKline (GSK). |

| July 2012 | Acquisition by GlaxoSmithKline.[1] | GSK acquired Human Genome Sciences, taking full ownership of albiglutide. |

| January 14, 2013 | Biologics License Application (BLA) submitted to the US FDA. | GSK submitted a BLA for albiglutide for the treatment of type 2 diabetes in adults. |

| March 7, 2013 | Marketing Authorisation Application (MAA) submitted to the EMA. | A regulatory application was submitted to the European Medicines Agency for the approval of albiglutide. |

| March 26, 2014 | European Commission grants marketing authorization for Eperzan®. | Albiglutide was approved for marketing in the European Union under the brand name Eperzan. |

| April 15, 2014 | US FDA approves Tanzeum™. | The U.S. Food and Drug Administration approved albiglutide under the trade name Tanzeum for the treatment of type 2 diabetes.[2] |

| July 2017 | Announcement of worldwide market withdrawal.[2] | GSK announced the discontinuation of albiglutide for economic reasons. |

| 2018 | Depletion of remaining stocks.[2] | Albiglutide was effectively no longer available on the worldwide market. |

Preclinical Development

Pharmacology and Toxicology

Nonclinical studies were conducted to support the approval of albiglutide. The primary nonclinical toxicity studies were carried out in monkeys due to anti-drug antibody responses in mice that led to reduced drug exposure and hypersensitivity reactions. In a 52-week monkey toxicity study, no significant findings were observed at doses up to 50 mg/kg/week.[3] Due to immunogenicity in rodents, long-term studies, including carcinogenicity studies, were not feasible.[3]

In vitro studies using HEK293T cells engineered to express mouse, rat, monkey, or human GLP-1 receptors showed that albiglutide had comparable potency at rodent and human receptors, but was approximately 3-fold less potent at the monkey GLP-1 receptor. In vivo studies demonstrated that albiglutide lowered fasting plasma glucose and improved glucose tolerance in diabetic mouse and rat models.[3]

Clinical Development

The clinical development of albiglutide was centered around the comprehensive Phase III program known as HARMONY, which consisted of eight individual studies (HARMONY 1-8). These trials evaluated the efficacy and safety of albiglutide as monotherapy and as an add-on to other diabetes medications.

Phase I and II Clinical Trials

Phase I and II studies were designed to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of albiglutide. Key findings from these early trials established the long half-life of albiglutide, supporting a once-weekly dosing regimen.

Phase III Clinical Program: The HARMONY Trials

The HARMONY program enrolled over 5,000 patients to evaluate albiglutide against various comparators, including placebo and other diabetes treatments.

Table 1: Overview of Key Efficacy and Safety Data from the HARMONY Program

| Trial | Comparator(s) | Primary Endpoint (Change in HbA1c) | Change in Body Weight | Key Adverse Events |

| HARMONY 1 | Placebo (add-on to pioglitazone) | -0.8% vs. placebo (p < 0.0001) | No significant difference vs. placebo | Similar incidence of gastrointestinal AEs between groups. |

| HARMONY 2 [4] | Placebo (monotherapy) | -0.84% (30mg) and -1.04% (50mg) vs. placebo (p < 0.0001) | No significant weight gain | Higher incidence of injection-site reactions with albiglutide. |

| HARMONY 3 [5] | Placebo, Sitagliptin (B1680988), Glimepiride (B1671586) (add-on to metformin) | Superior to placebo (-0.9%), sitagliptin (-0.4%), and glimepiride (-0.3%) | -1.21 kg vs. +1.17 kg with glimepiride (p < 0.0001) | Higher rates of diarrhea and nausea with albiglutide. |

| HARMONY 4 [6] | Insulin (B600854) Glargine | Non-inferior to insulin glargine (treatment difference 0.11%) | -2.61 kg difference vs. insulin glargine (p < 0.0001) | Less hypoglycemia with albiglutide. |

| HARMONY 5 [7] | Placebo, Pioglitazone (B448) | Superior to placebo (-0.87%); not non-inferior to pioglitazone | -0.42 kg vs. +4.4 kg with pioglitazone (p < 0.001) | Higher incidence of injection-site reactions with albiglutide. |

| HARMONY 7 [8] | Liraglutide (B1674861) | Did not meet non-inferiority to liraglutide (treatment difference 0.21%) | Less weight loss than liraglutide | Fewer gastrointestinal events, more injection-site reactions than liraglutide. |

| HARMONY 8 [9] | Sitagliptin (in renal impairment) | Superior to sitagliptin (-0.83% vs. -0.52%) | Data not specified | Data not specified |

Cardiovascular Outcomes Trial: Harmony Outcomes

The Harmony Outcomes trial was a randomized, double-blind, placebo-controlled study that assessed the effect of albiglutide on major adverse cardiovascular events (MACE) in patients with type 2 diabetes and cardiovascular disease.[10][11]

Table 2: Key Results from the Harmony Outcomes Trial [5][11]

| Endpoint | Albiglutide (n=4,731) | Placebo (n=4,732) | Hazard Ratio (95% CI) | p-value |

| Primary Composite Outcome (MACE) | 7% | 9% | 0.78 (0.68-0.90) | 0.0006 (for superiority) |

| Cardiovascular Death | 3% | 3% | - | 0.58 |

| Myocardial Infarction | 4% | 5% | - | 0.003 |

| Stroke | 2% | 2% | - | 0.30 |

Experimental Protocols

HARMONY 2: Monotherapy Efficacy and Safety[5][13]

-

Study Design: A 3-year, randomized, placebo-controlled study.

-

Participants: 309 patients with type 2 diabetes inadequately controlled by diet and exercise.

-

Intervention: Patients were randomized (1:1:1) to receive once-weekly subcutaneous injections of albiglutide 30 mg, albiglutide 50 mg (titrated from 30 mg at week 12), or placebo.

-

Primary Endpoint: Change in HbA1c from baseline to week 52.

-

Key Assessments: HbA1c, fasting plasma glucose, body weight, and adverse events.

HARMONY 4: Comparison with Insulin Glargine[7][9]

-

Study Design: A randomized, open-label, multicenter, parallel-group, non-inferiority trial.

-

Participants: 779 patients with type 2 diabetes inadequately controlled on metformin (B114582) with or without a sulfonylurea.

-

Intervention: Patients were randomly assigned (2:1) to receive albiglutide (30 mg once weekly, titrated as needed) or insulin glargine (10 U once daily, titrated based on glycemic response).

-

Primary Endpoint: Change from baseline in HbA1c at week 52.

-

Key Assessments: HbA1c, body weight, and incidence of hypoglycemia.

Harmony Outcomes: Cardiovascular Safety[6][7][12]

-

Study Design: A double-blind, randomized, placebo-controlled trial conducted at 610 sites in 28 countries.

-

Participants: 9,463 patients aged 40 years or older with type 2 diabetes and established cardiovascular disease.

-

Intervention: Patients were randomly assigned to receive subcutaneous injections of albiglutide (30-50 mg) or a matched placebo once a week.

-

Primary Outcome: The first occurrence of cardiovascular death, myocardial infarction, or stroke (MACE).

-

Statistical Analysis: A non-inferiority design was used, with a pre-specified margin for the hazard ratio. If non-inferiority was met, superiority was tested.

Signaling Pathways and Experimental Workflows

GLP-1 Receptor Signaling Pathway

Albiglutide exerts its effects by acting as a GLP-1 receptor agonist. The binding of albiglutide to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular events that ultimately lead to enhanced glucose-dependent insulin secretion. This signaling pathway primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[7]

Caption: Albiglutide-activated GLP-1 receptor signaling cascade.

Experimental Workflow for a Typical HARMONY Trial

The HARMONY trials followed a structured workflow from patient screening to data analysis to ensure consistency and data integrity across the different studies.

Caption: Generalized experimental workflow for the HARMONY clinical trials.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. pnas.org [pnas.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Harmony Outcomes - American College of Cardiology [acc.org]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HARMONY 4: randomised clinical trial comparing once-weekly albiglutide and insulin glargine in patients with type 2 diabetes inadequately controlled with metformin with or without sulfonylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biocompare.com [biocompare.com]

- 10. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Albiglutide and cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease (Harmony Outcomes): a double-blind, randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

An In-Depth Technical Guide to the Molecular Structure and Protein Binding of Albiglutide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics of Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist. It details its unique molecular structure, protein binding properties, and the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in the fields of diabetes, endocrinology, and drug development.

Molecular Structure of Albiglutide

Albiglutide is a synthetic biopharmaceutical agent engineered for the treatment of type 2 diabetes. It is a recombinant fusion protein composed of two tandem copies of a modified human GLP-1 genetically fused to human albumin.[1][2][3] This design confers two key properties: resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4) and a significantly extended plasma half-life.[1][2]

The modification consists of a single amino acid substitution where the alanine (B10760859) at position 8 of the native GLP-1 sequence is replaced by glycine.[2][3] This change prevents cleavage by DPP-4, the primary enzyme responsible for the rapid inactivation of endogenous GLP-1. The fusion to human albumin, a long-lived plasma protein, dramatically slows the renal clearance of the molecule, extending its half-life to approximately five days and allowing for once-weekly subcutaneous administration.[1]

Amino Acid Sequence

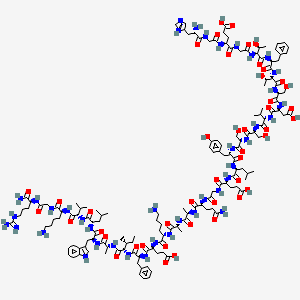

The complete amino acid sequence of Albiglutide consists of 645 amino acids. The initial 60 amino acids comprise the two modified GLP-1 sequences, followed by the sequence of human albumin.[4]

Sequence ID NO: 1 ``` HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRHGEGTFTSDVSSYLEGQAAKEFIAWLVKGRDAHKSEVAHRFKDLGEENFKALVLIAFAQYLQQCPFEDHVKLVNEVTEFAKTCVADESAENCDKSLHTLFGDKLCTVATLRETYGEMADCCAKQEPERNECFLQHKDDNPNLPRLVRPEVDVMCTAFHDNEETFLKKYLYEIARRHPYFYAPELLFFAKRYKAAFTECCQAADKAACLLPKLDELRDEGKASSAKQRLKCASLQKFGERAFKAWAVARLSQRFPKAEFAEVSKLVTDLTKVHTECCHGDLLECADDRADLAKYICENQDSISSKLKECCEKPLLEKSHCIAEVENDEMPADLPSLAADFVESKDVCKNYAEAKDVFLGMFLYEYARRHPDYSWLLLLRLAKTYETTLEKCCAAADPHECYAKVFDEFKPLVEEPQNLIKQNCELFEQLGEYKFQNALLVRYTKKVPQVSTPTLVEVSRNLGKVGSKCCKHPEAKRMPCAEDYLSVVLNQLCVLHEKTPVSDRVTKCCTESLVNRRPCFSALEVDETYVPKEFNAETFTFHADICTLSEKERQIKKQTALVELVKHKPKATKEQLKAVMDDFAAFVEKCCKADDKETCFAEEGKKLVAASQAALGL

Caption: Molecular architecture of Albiglutide.

Experimental Workflow for GLP-1R Competitive Binding Assay

Caption: Workflow for GLP-1R competitive binding assay.

GLP-1 Receptor Signaling Pathway

Caption: Albiglutide-activated GLP-1 receptor signaling.

References

Preclinical Profile of Albiglutide: An In-depth Examination of its Impact on Beta-Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, was developed for the treatment of type 2 diabetes mellitus. As an incretin (B1656795) mimetic, its mechanism of action involves enhancing glucose-dependent insulin (B600854) secretion, suppressing inappropriate glucagon (B607659) release, and delaying gastric emptying.[1][2] This technical guide provides a comprehensive overview of the preclinical studies that have elucidated the effects of Albiglutide on pancreatic beta-cell function, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While specific quantitative preclinical data for Albiglutide is not extensively available in the public domain, this guide synthesizes the known information and provides context based on the broader class of GLP-1 receptor agonists.

Core Mechanism of Action on Beta-Cells

Albiglutide, like other GLP-1 receptor agonists, exerts its effects by binding to and activating the GLP-1 receptor on pancreatic beta-cells. This interaction initiates a cascade of intracellular signaling events that are central to its therapeutic effects on glucose homeostasis.[2][3]

Signaling Pathways

The activation of the GLP-1 receptor by Albiglutide primarily leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4][5] This elevation in cAMP is a critical second messenger that activates two main downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway.[6]

-

PKA Pathway: Activated PKA phosphorylates various target proteins involved in insulin exocytosis, leading to an amplification of glucose-stimulated insulin secretion (GSIS).[7]

-

Epac Pathway: Epac activation also contributes to the potentiation of insulin release through mechanisms that involve enhancing the mobilization of intracellular calcium and increasing the density of insulin granules at the plasma membrane.

Beyond its effects on insulin secretion, GLP-1 receptor signaling has been shown to promote beta-cell proliferation and inhibit apoptosis, thus contributing to the preservation of beta-cell mass.[8][9] These effects are mediated through the activation of additional downstream signaling cascades, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]

GLP-1 Receptor Signaling Pathway in Beta-Cells.

In Vitro Studies on Beta-Cell Function

Preclinical in vitro studies are fundamental for characterizing the direct effects of a drug on cellular function. For Albiglutide, these studies have primarily utilized insulin-secreting cell lines, such as INS-1 cells.[4]

Quantitative Data from In Vitro Assays

| Parameter Assessed | Cell Line | Key Findings for GLP-1 Receptor Agonists |

| cAMP Production | INS-1E | GLP-1 induces a rapid and significant increase in intracellular cAMP levels.[5] |

| Glucose-Stimulated Insulin Secretion (GSIS) | INS-1 | GLP-1 receptor agonists potentiate insulin secretion in a glucose-dependent manner.[11] |

Experimental Protocols

This assay quantifies the intracellular accumulation of cAMP following GLP-1 receptor activation.

Methodology:

-

Cell Culture: INS-1E cells are cultured in appropriate media and seeded in 24-well plates.[3]

-

Pre-incubation: Prior to the assay, cells are incubated in a low-glucose buffer.[3]

-

Stimulation: Cells are then treated with various concentrations of Albiglutide (or other GLP-1 agonists) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a short duration (e.g., 15 minutes).[3][12]

-

Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA).[12]

Workflow for cAMP Production Assay.

This assay measures the ability of a compound to potentiate insulin secretion in response to glucose.

Methodology:

-

Cell Culture: INS-1 cells are seeded in 24-well plates.[5]

-

Pre-incubation: Cells are pre-incubated in a low-glucose buffer to establish a basal insulin secretion rate.[5]

-

Stimulation: The cells are then exposed to low or high glucose concentrations in the presence or absence of Albiglutide for a defined period (e.g., 2 hours).[5]

-

Sample Collection and Analysis: The supernatant is collected, and the concentration of secreted insulin is measured by ELISA or radioimmunoassay (RIA).[5]

In Vivo Studies in Animal Models of Diabetes

Animal models of type 2 diabetes are crucial for evaluating the therapeutic potential of new drugs in a physiological context. Common models include the genetically obese and diabetic db/db mouse and the Zucker Diabetic Fatty (ZDF) rat.[13][14]

Effects on Beta-Cell Mass, Proliferation, and Apoptosis

Preclinical studies with other GLP-1 receptor agonists have demonstrated positive effects on beta-cell mass, primarily through the stimulation of proliferation and inhibition of apoptosis.[8][9] While direct quantitative data for Albiglutide's impact on these parameters in animal models is limited in publicly accessible sources, the expected outcomes based on its class are an increase in beta-cell mass, an increase in markers of proliferation, and a decrease in markers of apoptosis.

| Parameter Assessed | Animal Model | Typical Findings for GLP-1 Receptor Agonists |

| Beta-Cell Mass | db/db mice | Treatment with GLP-1 RAs can lead to an increase in beta-cell mass.[13] |

| Beta-Cell Proliferation | db/db mice | Increased number of Ki67-positive beta-cells.[15] |

| Beta-Cell Apoptosis | ZDF rats | Reduced number of TUNEL-positive beta-cells.[14] |

Experimental Protocols

Ki67 is a nuclear protein associated with cellular proliferation. Its detection by immunohistochemistry is a standard method to assess cell division.

Methodology:

-

Animal Treatment: Diabetic animal models (e.g., db/db mice) are treated with Albiglutide or a vehicle control for a specified duration.

-

Tissue Preparation: At the end of the treatment period, pancreata are harvested, fixed, and embedded in paraffin.

-

Immunohistochemistry: Pancreatic sections are stained with antibodies against insulin (to identify beta-cells) and Ki67.

-

Quantification: The number of Ki67-positive beta-cells is counted and expressed as a percentage of the total number of beta-cells.[16]

Workflow for Beta-Cell Proliferation Assessment.

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

Methodology:

-

Animal Treatment and Tissue Preparation: Similar to the proliferation assessment protocol.

-

TUNEL Staining: Pancreatic sections are subjected to the TUNEL assay, which enzymatically labels the free 3'-OH ends of DNA fragments.

-

Co-staining: Sections are also co-stained for insulin to identify beta-cells.

-

Quantification: The number of TUNEL-positive beta-cells is counted and expressed as a percentage of the total beta-cell population.[17]

Conclusion

Preclinical studies have established that Albiglutide, as a GLP-1 receptor agonist, positively impacts beta-cell function. The primary mechanism involves the activation of the GLP-1 receptor, leading to increased cAMP production and subsequent potentiation of glucose-stimulated insulin secretion. Furthermore, based on the well-documented effects of the GLP-1 receptor agonist class, Albiglutide is expected to contribute to the preservation of beta-cell mass by promoting proliferation and inhibiting apoptosis. While specific quantitative preclinical data for Albiglutide remains limited in the public domain, the experimental protocols and expected outcomes outlined in this guide provide a robust framework for understanding and further investigating its effects on pancreatic beta-cells. Future research and the potential release of more detailed preclinical data would be invaluable for a more complete quantitative assessment of Albiglutide's profile.

References

- 1. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3D quantification of changes in pancreatic islets in mouse models of diabetes type I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose and GLP-1 Stimulate cAMP Production via Distinct Adenylyl Cyclases in INS-1E Insulinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases [medsci.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of apoptosis in failure of beta-cell mass compensation for insulin resistance and beta-cell defects in the male Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fatty acid-induced beta cell apoptosis: a link between obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fiercebiotech.com [fiercebiotech.com]

- 12. Cyclic AMP triggers glucagon-like peptide-1 secretion from the GLUTag enteroendocrine cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fatty acid-induced β cell apoptosis: A link between obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel GLP-1 Analog Supaglutide Stimulates Insulin Secretion in Mouse and Human Islet Beta-Cells and Improves Glucose Homeostasis in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. vetmed.ucdavis.edu [vetmed.ucdavis.edu]

- 17. researchgate.net [researchgate.net]

Early-phase clinical trial results for Albiglutide

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Albiglutide

Introduction

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It is a biological product constructed through the genetic fusion of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue to human albumin.[3][4] This unique structure results in a significantly extended elimination half-life of approximately five to seven days, making it suitable for once-weekly subcutaneous administration.[5][6][7] This document provides a detailed technical overview of the foundational early-phase (Phase I and II) clinical trial results for Albiglutide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, safety, and the experimental protocols employed.

Mechanism of Action: GLP-1 Receptor Agonism

Albiglutide functions as an agonist at the GLP-1 receptor, mimicking the action of the endogenous incretin (B1656795) hormone GLP-1.[5][7] Activation of the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin (B600854) secretion.[8] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin granule exocytosis. Additionally, Albiglutide slows gastric emptying, contributing to the regulation of postprandial glucose excursions.[5][7] Unlike native GLP-1, which is rapidly degraded by the DPP-4 enzyme, Albiglutide is engineered for resistance, ensuring sustained biological activity.[3][4]

Pharmacokinetics

Early-phase studies established the pharmacokinetic profile of Albiglutide, characterized by slow absorption and a long elimination half-life. Following subcutaneous injection, maximum plasma concentrations are typically reached between 3 to 5 days.[5][9][10] The drug's fusion to human albumin prevents renal clearance and protects it from rapid enzymatic degradation, resulting in a half-life of about 5 to 7 days, which supports a once-weekly dosing schedule.[3][5][11] Steady-state concentrations are achieved after approximately 3 to 5 weeks of consistent weekly administration.[5][9] The metabolic pathway is presumed to follow that of native human albumin, involving catabolism primarily within the vascular endothelium.[7]

| Parameter | Value | Source(s) |

| Time to Max. Concentration (Tmax) | 3 - 5 days | [5][9][10] |

| Elimination Half-Life (t½) | ~5 - 7 days | [3][5][11] |

| Time to Steady State | 3 - 5 weeks | [5][9] |

| Mean Apparent Clearance | 67 mL/h | [7][10] |

| Mean Volume of Distribution | 11 L | [7][9] |

| Dosing Interval | Once-weekly | [5][6] |

| Table 1: Summary of Pharmacokinetic Parameters of Albiglutide. |

Early-Phase Clinical Studies: Protocols and Design

The early clinical development of Albiglutide involved Phase I studies in healthy volunteers and Phase II studies in patients with T2DM to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.

Phase I Experimental Protocol

A representative Phase I trial was a single-blind, randomized, placebo-controlled, dose-escalation study in healthy subjects.[11][12]

-

Objective: To assess the safety, tolerability, and pharmacokinetics of escalating single and repeat doses of Albiglutide.

-

Population: Healthy adult volunteers.[12]

-

Design: Subjects were randomized into cohorts, with each cohort receiving a progressively higher dose of Albiglutide or a matching placebo.[12] For example, one study used escalating subcutaneous doses on days 1 and 8 across five cohorts (e.g., 0.25/1 mg, 3/6 mg, 16/24 mg, 48/60 mg, and 80/104 mg).[11][12]

-

Endpoints: The primary endpoints were safety and tolerability, monitored through adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3] Secondary endpoints included pharmacokinetic parameters like Cmax, Tmax, and half-life.[3]

Phase II Experimental Protocol

Phase II trials were designed to evaluate the efficacy, safety, and dose-response of Albiglutide in patients with T2DM. A key Phase II study was a prospective, randomized, double-blind, placebo-controlled, parallel-group trial.[4]

-

Objective: To determine the efficacy and safety of various doses and dosing schedules (weekly, biweekly, and monthly) of Albiglutide.[4]

-

Population: Adult patients with T2DM inadequately controlled with diet and exercise or a stable dose of metformin.[3]

-

Design: Patients were randomized to receive subcutaneous injections of Albiglutide at different doses and frequencies (e.g., 30 mg weekly, 50 mg biweekly, 100 mg monthly) or a matching placebo.[4] Some studies also included an open-label active comparator, such as exenatide, to provide clinical context.[4][12]

-

Endpoints: The primary efficacy endpoint was typically the change in glycated hemoglobin (HbA1c) from baseline after a specified period (e.g., 16 or 52 weeks).[12][13] Secondary endpoints included changes in fasting plasma glucose (FPG), postprandial glucose, body weight, and comprehensive safety assessments.[12][13]

Early-Phase Efficacy and Pharmacodynamic Results

Phase II studies demonstrated that Albiglutide produced clinically and statistically significant, dose-dependent reductions in glycemic parameters compared to placebo.

| Study Population | Albiglutide Dose | Mean Change in HbA1c from Baseline | Source(s) |

| T2DM Patients | 30 mg weekly | -0.87% | [4] |

| (Rosenstock et al.) | 50 mg biweekly | -0.87% | [4] |

| 100 mg monthly | -0.96% | [4] | |

| Placebo | +0.06% | [4] | |

| Japanese T2DM Patients | 15 mg weekly | -1.24% | [12] |

| (Seino et al.) | 30 mg weekly | -1.55% | [12] |

| 30 mg biweekly | -1.13% | [12] | |

| Placebo | +0.19% | [12] | |

| Statistically significant decrease compared with placebo (P<0.001) | |||

| Table 2: Phase II Efficacy Results - Change in HbA1c at 16 Weeks. |

In addition to HbA1c reduction, Albiglutide demonstrated significant dose-dependent reductions in FPG and postprandial glucose levels.[3][4] The glucose-lowering effects were observed as early as two days after the initial dose.[4] Despite effective glycemic control, the effect on weight loss in early trials was modest and sometimes comparable to placebo, a point of differentiation from other GLP-1 receptor agonists.[6][12][14]

Safety and Tolerability Profile

Across Phase I and II trials, Albiglutide was generally safe and well-tolerated.[11][15]

| Adverse Event | Albiglutide Frequency | Placebo Frequency | Notes | Source(s) |

| Nausea | 9.9% - 11.9% | ~10.3% | Generally mild to moderate, transient. Lower incidence than liraglutide (B1674861) (29.2%). | [14][16] |

| Headache | Similar to Placebo | Similar to Albiglutide | Most common AE in healthy volunteer studies. | [3][11][17] |

| Diarrhea | ~14.5% | ~11.5% | Generally mild and transient. | [16] |

| Vomiting | ~4.9% - 5.0% | ~2.6% | Lower incidence than liraglutide (9.3%). | [14][16] |

| Injection-Site Reactions | 17.8% - 22.2% | ~9.9% | Typically mild erythema. | [12][13] |

| Hypoglycemia | Low / Similar to Placebo | Low | Risk is low when not used with insulin or sulfonylureas. | [3][4][13] |

| Table 3: Common Adverse Events in Early-Phase Albiglutide Trials (Pooled Data). |

The most frequently reported AEs were gastrointestinal in nature, primarily mild-to-moderate nausea and diarrhea, which were often transient.[12][16] Notably, the incidence of nausea and vomiting was reported to be lower with Albiglutide compared to the GLP-1 receptor agonist liraglutide.[14][15][16] Injection-site reactions were more common with Albiglutide than placebo but were typically mild.[13] Importantly, the risk of hypoglycemia was low and comparable to placebo, consistent with the glucose-dependent mechanism of action.[3][4]

Conclusion

The early-phase clinical development program for Albiglutide successfully established its foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase I trials confirmed a long half-life suitable for once-weekly dosing and a favorable general tolerability profile.[11] Phase II studies in patients with type 2 diabetes demonstrated significant, dose-dependent improvements in glycemic control (HbA1c and FPG) with an acceptable safety margin, characterized by a low risk of hypoglycemia and a gastrointestinal side-effect profile that appeared favorable relative to other agents in its class.[4][15] These data provided a robust basis for the large-scale Phase III (HARMONY) program that further evaluated its long-term efficacy and safety.[12]

References

- 1. Tanzeum (Albiglutide): A Once-Weekly GLP-1 Receptor Agonist Subcutaneous Injection Approved for the Treatment of Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Albiglutide: A once-weekly glucagon-like peptide-1 receptor agonist for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Albiglutide - Wikipedia [en.wikipedia.org]

- 6. Clinical Pharmacokinetics and Pharmacodynamics of Albiglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Monograph: Albiglutide (Tanzeum) [ebmconsult.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. | BioWorld [bioworld.com]

- 12. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. Albiglutide: clinical overview of a long-acting GLP-1 receptor agonist in the treatment of Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gastrointestinal safety across the albiglutide development programme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

Albiglutide and Its Impact on Glucose-Dependent Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, enhances glycemic control in adults with type 2 diabetes mellitus by stimulating insulin (B600854) secretion in a glucose-dependent manner. This mechanism minimizes the risk of hypoglycemia while effectively lowering blood glucose levels. This technical guide provides an in-depth analysis of the mechanism of action of albiglutide, supported by quantitative data from the comprehensive HARMONY clinical trial program. Detailed experimental protocols and visualizations of key biological pathways are included to offer a comprehensive resource for research and development professionals in the field of diabetology. Although GlaxoSmithKline ceased the manufacturing and sales of albiglutide for commercial reasons, the data from its clinical trials remain a valuable source of information on the effects of GLP-1 receptor agonists.[1]

Mechanism of Action: Enhancing Endogenous Insulin Secretion

Albiglutide is a long-acting analogue of human GLP-1, engineered by fusing two copies of a modified GLP-1 sequence to human albumin. This structural modification confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), thereby extending its half-life and allowing for once-weekly administration.

The primary mechanism of albiglutide involves the activation of GLP-1 receptors on pancreatic β-cells. This activation is critically dependent on ambient glucose concentrations. In the presence of elevated blood glucose, typically after a meal, the binding of albiglutide to its receptor initiates a cascade of intracellular events that augment insulin synthesis and exocytosis.

The GLP-1 Receptor Signaling Pathway

Upon binding to the GLP-1 receptor, a G-protein coupled receptor, albiglutide induces a conformational change that activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two key downstream effectors: Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac2).

-

PKA-dependent pathway: PKA phosphorylates various intracellular targets that lead to the closure of ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This closure depolarizes the cell membrane, leading to the opening of voltage-dependent calcium channels and an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

-

Epac2-dependent pathway: Epac2 activation also contributes to the mobilization of intracellular calcium stores and enhances the sensitivity of the exocytotic machinery to Ca2+, further potentiating insulin secretion.

Crucially, this entire signaling cascade is amplified in the presence of high glucose levels, which independently increase intracellular ATP, leading to K-ATP channel closure. This glucose-dependency ensures that insulin secretion is stimulated only when needed, thereby reducing the risk of hypoglycemia.

In addition to its effects on insulin secretion, albiglutide also suppresses the secretion of glucagon (B607659) from pancreatic α-cells in a glucose-dependent manner, slows gastric emptying, and promotes satiety, all of which contribute to improved glycemic control.

Quantitative Data from the HARMONY Clinical Trial Program

The efficacy and safety of albiglutide were extensively evaluated in the HARMONY phase 3 clinical trial program. These trials assessed albiglutide as monotherapy and in combination with other antidiabetic agents against various comparators.

Table 1: Change in Glycated Hemoglobin (HbA1c) and Body Weight in HARMONY Trials

| Trial | Background Therapy | Albiglutide Dose (weekly) | Comparator | Duration (weeks) | Mean Change in HbA1c from Baseline (%) | Mean Change in Body Weight from Baseline (kg) |

| HARMONY 2 [2][3] | Diet & Exercise (Monotherapy) | 30 mg | Placebo | 52 | -0.84 | -0.99 |

| 50 mg | Placebo | 52 | -1.04 | -1.25 | ||

| HARMONY 7 [4][5][6] | Metformin ± Sulfonylurea | 30 mg -> 50 mg | Liraglutide (B1674861) 1.8 mg daily | 32 | -0.78 | -0.64 |

| vs. -0.99 for Liraglutide | vs. -2.19 for Liraglutide | |||||

| HARMONY Outcomes [1][7] | Standard of Care | 30 mg -> 50 mg | Placebo | ~83 (1.6 years) | -0.52 (at 16 months) | -0.83 (at 16 months) |

Note: Data represents least-squares mean change from baseline.

Experimental Protocols

The HARMONY trials employed rigorous, multicenter, randomized, and controlled designs to assess the efficacy and safety of albiglutide.

General Trial Design and Patient Population

-

Participants: Adults with type 2 diabetes mellitus and inadequate glycemic control (typically HbA1c between 7.0% and 10.0%) on their existing antidiabetic regimen.[2][7] The HARMONY Outcomes trial specifically enrolled patients with established cardiovascular disease.[7]

-

Randomization and Blinding: Patients were randomly assigned to receive albiglutide or a comparator. Most trials were double-blinded, although some, like HARMONY 7, were open-label.[5][7]

-

Dosing: Albiglutide was administered subcutaneously once weekly, typically starting at 30 mg with an option to uptitrate to 50 mg based on glycemic response and tolerability.[7][8]

-

Assessments: Efficacy and safety parameters were assessed at regular intervals throughout the studies.

Measurement of Glucose-Dependent Insulin Secretion

While detailed protocols for assessing insulin secretion in the HARMONY trials are not fully published, standard methodologies are commonly employed in such clinical investigations.

Mixed Meal Tolerance Test (MMTT): This test is a physiological assessment of β-cell function.

-

Procedure: After an overnight fast, patients consume a standardized liquid meal with a defined composition of carbohydrates, proteins, and fats.

-

Blood Sampling: Blood samples are collected at baseline and at specified intervals (e.g., 30, 60, 90, 120, and 180 minutes) post-meal.

-

Analytes: Plasma glucose, insulin, and C-peptide concentrations are measured at each time point. C-peptide is often used as a more reliable marker of insulin secretion than insulin itself, as it is not cleared by the liver.

-

Endpoints: Key endpoints include the area under the curve (AUC) for insulin and C-peptide, providing an integrated measure of the overall secretory response.

Homeostasis Model Assessment (HOMA): This is a mathematical model used to quantify insulin resistance (HOMA-IR) and β-cell function (HOMA-%B) from fasting glucose and insulin or C-peptide levels.

-

Formula for HOMA-%B (using C-peptide): (20 x Fasting C-peptide (pmol/L)) / (Fasting Glucose (mmol/L) - 3.5)

Laboratory Methods

-

HbA1c: Measured using standardized, nationally certified laboratory methods.

-

Plasma Glucose: Typically measured using a glucose oxidase method.

-

Insulin and C-peptide: Commonly measured using immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

Conclusion

Albiglutide effectively improves glycemic control in patients with type 2 diabetes by acting as a GLP-1 receptor agonist, thereby enhancing glucose-dependent insulin secretion. This mechanism of action is well-supported by extensive data from the HARMONY clinical trial program, which demonstrated significant reductions in HbA1c with a low risk of hypoglycemia and the added benefit of modest weight loss. The detailed understanding of its signaling pathway and the rigorous methodologies employed in its clinical evaluation underscore the targeted and physiological approach of GLP-1 receptor agonists in the management of type 2 diabetes. Although no longer on the market, the scientific insights gained from the study of albiglutide continue to inform the development and application of incretin-based therapies.

References

- 1. HARMONY: Albiglutide Cuts CV Events but Not Deaths in Diabetes [medscape.com]

- 2. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2): 52 week primary endpoint results from a randomised, placebo-controlled trial in patients with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Effectiveness of Long-Acting GLP-1 Receptor Agonists in Type 2 Diabetes: A Short Review on the Emerging Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Once-weekly albiglutide versus once-daily liraglutide in patients with type 2 diabetes inadequately controlled on oral drugs (HARMONY 7): a randomised, open-label, multicentre, non-inferiority phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Harmony Outcomes - American College of Cardiology [acc.org]

- 8. gsk.com [gsk.com]

An In-depth Technical Guide to the Research-Scale Synthesis of Albiglutide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the synthesis process for Albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, intended for research and development purposes. Albiglutide is a recombinant fusion protein comprised of two copies of a 30-amino-acid sequence of modified human GLP-1, genetically fused to human albumin.[1][2] This guide outlines the predominant synthesis strategy, key experimental protocols, and relevant quantitative data.

Introduction to Albiglutide

Albiglutide is a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 receptor agonist.[1] Its structure consists of two molecules of a modified GLP-1 (7-36) analog, where alanine (B10760859) at position 8 is substituted with glycine (B1666218) to confer resistance to DPP-4 degradation, fused to recombinant human albumin.[2][3] This fusion to albumin extends the half-life of the GLP-1 moiety from minutes to approximately five days, allowing for once-weekly administration.[3][4][5] The primary mechanism of action involves augmenting glucose-dependent insulin (B600854) secretion, slowing gastric emptying, and suppressing glucagon (B607659) secretion.[1][6]

The synthesis of such a large and complex fusion protein is not feasible through standard chemical peptide synthesis alone. Therefore, the established method for producing Albiglutide is through recombinant DNA technology, where a host organism is engineered to produce the entire fusion protein as a single polypeptide chain.[4]

Recombinant Synthesis Strategy

The manufacturing process for Albiglutide involves several core stages, beginning with the design of a synthetic gene and culminating in a highly purified, active biopharmaceutical.[1] The entire fusion protein is typically expressed in a yeast expression system, such as Saccharomyces cerevisiae, which is well-suited for producing complex proteins.[4]

Logical Flow of Albiglutide Production

Caption: High-level workflow for the recombinant synthesis of Albiglutide.

Detailed Experimental Protocols

The following protocols are representative methodologies for the research-scale production of Albiglutide.

Protocol 1: Gene Synthesis and Expression Vector Construction

-

Gene Design: A synthetic gene is designed to encode the full Albiglutide amino acid sequence. This sequence comprises human albumin at the N-terminus, followed by a linker, and two tandem copies of the modified GLP-1(7-36) peptide (with a Glycine substitution at position 8).

-

Codon Optimization: The DNA sequence of the synthetic gene is codon-optimized for high-level expression in Saccharomyces cerevisiae.

-

Vector Assembly: The optimized gene is synthesized and cloned into a suitable yeast expression vector, such as pYES2, under the control of a strong, inducible promoter (e.g., GAL1). The vector should also contain a selectable marker (e.g., URA3) for clone selection.

-

Transformation: The resulting expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Clone Selection: Transformed yeast cells are plated on synthetic complete medium lacking uracil (B121893) to select for successful transformants. Positive clones are verified by colony PCR and subsequent DNA sequencing of the insert.

Protocol 2: Protein Expression and Harvest

-

Starter Culture: A single verified colony is used to inoculate 50 mL of synthetic minimal medium containing glucose and incubated overnight at 30°C with shaking (250 rpm).

-

Induction Culture: The overnight culture is used to inoculate a larger volume (e.g., 1 L) of buffered glycerol-complex medium (BMGY) to an OD₆₀₀ of 0.1. The culture is grown at 30°C with vigorous shaking until it reaches the mid-log phase (OD₆₀₀ ≈ 2.0-6.0).

-

Protein Expression: To induce expression from the GAL1 promoter, cells are pelleted by centrifugation (1,500 x g for 5 min) and resuspended in buffered methanol-complex medium (BMMY) containing galactose. Expression is carried out for 48-72 hours at 28-30°C.

-

Cell Harvest: After the induction period, the yeast cells are harvested by centrifugation at 3,000 x g for 10 minutes at 4°C. The supernatant is discarded, and the cell pellet is stored at -80°C until purification.

Protocol 3: Purification and Characterization

-

Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, pH 7.4) containing protease inhibitors. Lysis is achieved using mechanical disruption, such as glass bead milling or high-pressure homogenization.

-

Clarification: The cell lysate is clarified by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant contains the soluble Albiglutide protein.

-

Purification Cascade: A multi-step chromatography process is employed:

-

Affinity Chromatography: The clarified lysate is first passed over a column with an albumin-specific ligand (e.g., Blue Sepharose) to capture the fusion protein.

-

Ion-Exchange Chromatography: The eluate from the affinity column is subjected to ion-exchange chromatography to separate the target protein from other host cell proteins based on charge.

-

Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography is performed to remove any remaining impurities and protein aggregates.

-

-

Buffer Exchange and Formulation: The purified protein is concentrated and buffer-exchanged into a final formulation buffer (e.g., a buffered solution containing a stabilizing agent like mannitol (B672) or sucrose).[7]

-

Characterization: The final product is analyzed for purity by SDS-PAGE and HPLC, identity by mass spectrometry, and biological activity using a GLP-1 receptor activation assay (e.g., cAMP production in a cell line expressing the GLP-1 receptor).

Quantitative Data

Specific yields and purity levels from the industrial manufacturing of Albiglutide are proprietary. However, the tables below summarize publicly available pharmacokinetic data and provide typical expected outcomes for a research-scale recombinant production process.

Table 1: Pharmacokinetic Properties of Albiglutide

| Parameter | Value | Reference |

| Elimination Half-Life | ~5 days | [1][4][8] |

| Time to Max. Concentration (Tmax) | 3 - 5 days | [1][8] |

| Apparent Volume of Distribution | ~11 L | [1] |

| Apparent Clearance | ~67 mL/hr | [1][8] |

| Steady State Achievement | 4 - 5 weeks | [8] |

Table 2: Clinical Efficacy Data (26-52 Week Studies)

| Parameter | Placebo-Corrected Result | Reference |

| Change in HbA1c | -0.8% to -1.2% | [9][10] |

| Change in Fasting Plasma Glucose | -1.9 to -2.2 mmol/L | [10] |

| Weight Change | -1.1 to -1.7 kg | [11] |

Table 3: Typical Expected Results for Research-Scale Production

| Step | Parameter | Expected Outcome |

| Fermentation | Expression Level | 50 - 200 mg/L of culture |

| Purification | Overall Yield | 15% - 30% |

| Final Product | Purity (by RP-HPLC) | >95% |

| Final Product | Endotoxin Level | < 0.5 EU/mg |

Molecular Structure and Mechanism of Action

Albiglutide Molecular Structure

Caption: Schematic representation of the Albiglutide fusion protein.

Albiglutide exerts its therapeutic effect by mimicking the action of endogenous GLP-1. It binds to and activates the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, on pancreatic β-cells.

GLP-1 Receptor Signaling Pathway

Caption: Simplified signaling cascade following Albiglutide binding to the GLP-1R.

This guide provides a foundational understanding of the synthesis of Albiglutide for a research environment. The recombinant production strategy is robust and allows for the generation of this complex therapeutic protein, whose extended half-life and efficacy have made it an important molecule in the study of diabetes treatment.

References

- 1. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Albiglutide - Wikipedia [en.wikipedia.org]

- 5. Albiglutide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Drug Monograph: Albiglutide (Tanzeum) [ebmconsult.com]

- 7. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and safety of an albiglutide liquid formulation compared with the lyophilized formulation: A 26-week randomized, double-blind, repeat-dose study in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Albiglutide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albiglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, previously marketed for the management of type 2 diabetes mellitus.[1][2] Structurally, it is a recombinant fusion protein engineered for an extended half-life, allowing for once-weekly administration.[2] This technical guide provides a comprehensive analysis of the chemical properties of Albiglutide, focusing on its structure, synthesis, stability, solubility, and mechanism of action, with detailed experimental protocols and data presented for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Albiglutide is a polypeptide created through recombinant DNA technology.[3] It consists of two tandem copies of a modified 30-amino acid sequence of human GLP-1 (fragment 7-36) genetically fused to human albumin.[4] A key modification is the substitution of alanine (B10760859) with glycine (B1666218) at position 8 of the GLP-1 sequence, which confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

Amino Acid Sequence and Molecular Formula

The primary structure of the modified GLP-1 dimer is: HGEGTFTSDVSSYLEGQAAKEFIAWLVKGRHGEGTFTSDVSSYLEGQAAKEFIAWLVKGR

This dimer is fused to human albumin. The complete chemical formula and molecular weight are summarized in the table below.

Quantitative Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C3232H5032N864O979S41 | [2] |

| Molecular Weight | 72,970 Da | [5] |

| Appearance | White to yellow lyophilized powder | [6] |

| Half-life | Approximately 5 days | [3][4] |

| Time to Maximum Concentration (Tmax) | 3 to 5 days | [3][4] |

| Apparent Volume of Distribution (Vd/F) | 11 L | [3][5] |

| Apparent Clearance (CL/F) | 67 mL/h | [3][5] |

Synthesis and Formulation

Recombinant Synthesis

Albiglutide is produced using recombinant DNA technology in the yeast Saccharomyces cerevisiae. The manufacturing process involves cell culture, harvest, and a series of purification steps to yield the final active pharmaceutical ingredient.

Formulation

Albiglutide was supplied as a lyophilized powder for reconstitution. The formulation includes excipients to ensure stability, proper reconstitution, and physiological compatibility.

| Ingredient | Concentration | Purpose | Reference |

| Mannitol | 2.8% (w/w) | Bulking agent, tonicity modifier | [7] |

| Trehalose (B1683222) | 4.2% (w/w) | Cryoprotectant, lyoprotectant | [7] |

| Polysorbate 80 | 0.01% (w/w) | Surfactant (prevents aggregation) | [7] |

| Sodium Phosphate | 10 mmol/L | Buffering agent (maintains pH) | [7] |

A liquid formulation of Albiglutide has also been developed, containing trehalose (117 mM), arginine (100 mM), and polysorbate 80 (0.01% w/w) at a pH of 6.0.[8] In this liquid formulation, Albiglutide can be present at concentrations up to 100 mg/mL.[8]

Stability and Degradation

The stability of Albiglutide is crucial for its therapeutic efficacy. As a protein, it is susceptible to both physical and chemical degradation.

Physical Stability and Aggregation

Protein aggregation is a critical concern for therapeutic proteins as it can lead to reduced efficacy and potential immunogenicity. The physical stability of Albiglutide, particularly its propensity for aggregation, can be assessed using various analytical techniques.

SEC-MALS is a powerful technique to detect and quantify soluble aggregates.

-

Instrumentation: An HPLC system equipped with a size-exclusion column (e.g., TSKgel G3000SWxl), a multi-angle light scattering detector, and a refractive index detector.

-

Mobile Phase: A physiologically relevant buffer, such as phosphate-buffered saline (pH 7.4).

-

Sample Preparation: Albiglutide samples are diluted to a suitable concentration (e.g., 1-5 mg/mL) in the mobile phase.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 100 µL

-

Column Temperature: Ambient

-

-

Data Analysis: The light scattering and refractive index data are used to calculate the molar mass of the eluting species, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Chemical Stability and Degradation Pathways

Chemical degradation of Albiglutide can occur through processes such as deamidation, oxidation, and hydrolysis. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Forced degradation studies involve exposing Albiglutide to various stress conditions.

-

Acidic Hydrolysis: Incubate Albiglutide solution (e.g., 1 mg/mL) in 0.1 M HCl at 40°C for a defined period (e.g., 24, 48, 72 hours).

-

Basic Hydrolysis: Incubate Albiglutide solution in 0.1 M NaOH at 40°C for a defined period.

-

Oxidative Degradation: Treat Albiglutide solution with 0.3% (v/v) hydrogen peroxide at room temperature for a defined period.

-

Thermal Degradation: Expose lyophilized Albiglutide powder and a solution of Albiglutide to elevated temperatures (e.g., 60°C) for a defined period.

-

Photostability: Expose Albiglutide solution to light according to ICH Q1B guidelines.

The resulting samples are then analyzed by a stability-indicating method, such as RP-HPLC, to quantify the remaining Albiglutide and characterize the degradation products.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to separate Albiglutide from its degradation products.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 280 nm.

-

Data Analysis: The peak area of Albiglutide is used to determine its purity and the percentage of degradation over time under various stress conditions.

Solubility

The solubility of Albiglutide is a critical parameter for its formulation and administration. As a large protein, its solubility can be influenced by pH, ionic strength, and the presence of excipients.

-

Method: The shake-flask method can be employed to determine the equilibrium solubility of Albiglutide.

-

Procedure:

-

An excess amount of lyophilized Albiglutide is added to a series of vials containing buffers of different pH values (e.g., pH 3 to 10).

-

The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

The suspensions are then filtered or centrifuged to remove undissolved solid.

-

The concentration of Albiglutide in the supernatant is determined using a suitable analytical method, such as RP-HPLC or UV-Vis spectrophotometry at 280 nm.

-

-

Data Presentation: The solubility is reported in mg/mL as a function of pH.

Mechanism of Action and Signaling Pathway

Albiglutide exerts its therapeutic effect by acting as a GLP-1 receptor agonist.[3] The binding of Albiglutide to the GLP-1 receptor on pancreatic β-cells initiates a cascade of intracellular signaling events that ultimately lead to enhanced glucose-dependent insulin (B600854) secretion.

GLP-1 Receptor Signaling Pathway

Upon binding of Albiglutide to the GLP-1 receptor, a conformational change occurs, leading to the activation of the associated G-protein (Gs). This initiates a downstream signaling cascade involving adenylyl cyclase, cyclic AMP (cAMP), protein kinase A (PKA), and exchange protein directly activated by cAMP (Epac).

References

- 1. Albiglutide: a unique GLP-1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Albiglutide - Wikipedia [en.wikipedia.org]

- 3. Albiglutide | C148H223N39O46 | CID 122173812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Monograph: Albiglutide (Tanzeum) [ebmconsult.com]

- 6. scitepress.net [scitepress.net]

- 7. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2015200324A1 - Pharmaceutical compositions - Google Patents [patents.google.com]

Application Notes and Protocols for In Vitro Efficacy Testing of Albiglutide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes. It is a recombinant fusion protein composed of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant human GLP-1 analogue fused to human albumin. This modification extends the half-life of the molecule, allowing for once-weekly administration. The primary mechanism of action of Albiglutide, like other GLP-1 receptor agonists, is to potentiate glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) secretion, and slow gastric emptying.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of Albiglutide. The described assays are fundamental for confirming its biological activity and understanding its mechanism of action at the cellular level. The protocols cover the assessment of GLP-1 receptor binding, downstream cAMP signaling, stimulation of insulin secretion from pancreatic β-cells, and effects on cell proliferation and apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of Albiglutide and Comparator Peptides

| Assay | Parameter | Albiglutide | GLP-1 | Exendin-4 |

| cAMP Signaling | EC50 (pM) | 472[1] | 51[1] | 3[1] |

| GLP-1 Receptor Binding | Ki (nM) | Data not available | - | - |

| Insulin Secretion | Fold Increase over Basal | Dose-dependent increase | - | - |

| Cell Proliferation | % Increase | Data not available | - | - |

| Apoptosis | % Decrease | Data not available | - | - |

Note: Data for GLP-1 and Exendin-4 are provided for comparative purposes. The insulin secretion data for Albiglutide is qualitative based on available literature, which indicates a dose-dependent potentiation of glucose-stimulated insulin secretion in insulinoma cell lines.

Mandatory Visualizations

Signaling Pathway

Caption: Albiglutide signaling pathway in pancreatic β-cells.

Experimental Workflows

Caption: Experimental workflows for in vitro assays.

Experimental Protocols

GLP-1 Receptor Binding Assay

Objective: To determine the binding affinity of Albiglutide to the GLP-1 receptor.

Methodology Overview: A competitive binding assay using a radiolabeled or fluorescently labeled GLP-1 analogue and cells expressing the human GLP-1 receptor. The ability of Albiglutide to displace the labeled ligand is measured.

Materials:

-

HEK293 cells stably expressing the human GLP-1 receptor (hGLP-1R)

-

Radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1(7-36)amide) or fluorescently labeled GLP-1

-

Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold PBS)

-

Scintillation fluid and counter (for radiolabeled assay) or HTRF/LRET compatible plate reader (for fluorescent assay)

-

96-well plates

Protocol:

-

Cell Preparation: Culture hGLP-1R expressing cells to confluency. Harvest and resuspend cells in binding buffer to a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup: In a 96-well plate, add:

-

50 µL of binding buffer

-

25 µL of varying concentrations of Albiglutide (or unlabeled GLP-1 for standard curve)

-

25 µL of labeled GLP-1 (at a final concentration close to its Kd)

-

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by three washes with ice-cold wash buffer.

-

Detection:

-

Radiolabeled: Place the filter mat in a scintillation vial with scintillation fluid and count the radioactivity.

-

Fluorescent: Read the plate on a compatible plate reader.

-

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

cAMP Signaling Assay